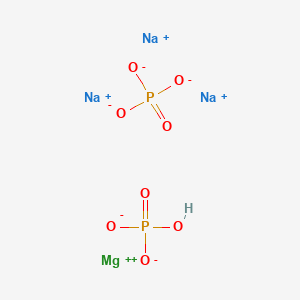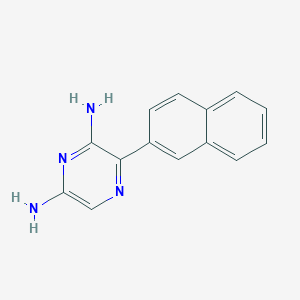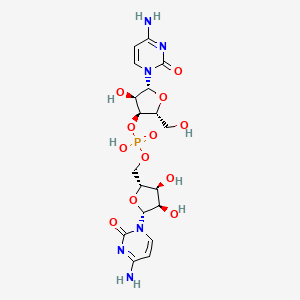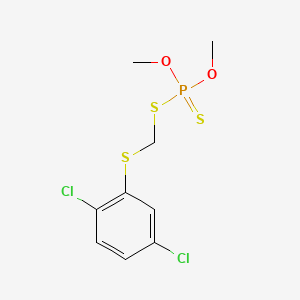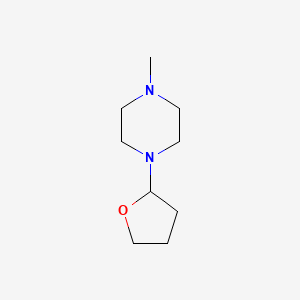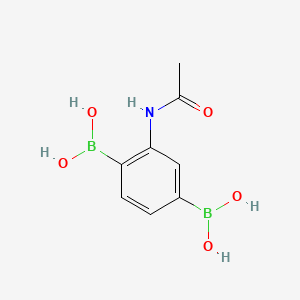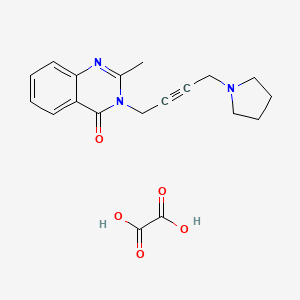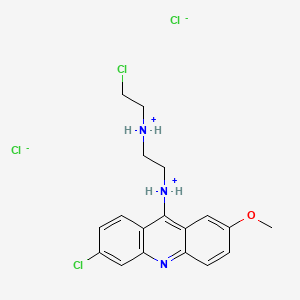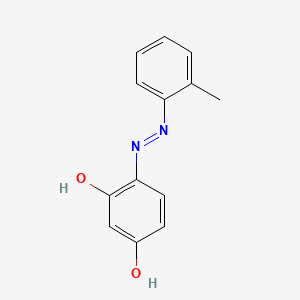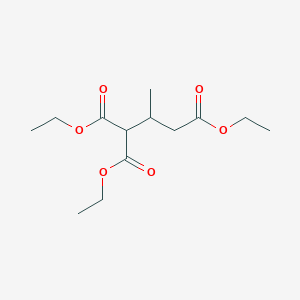
Triethyl 2-methyl-1,1,3-propanetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 2-methyl-1,1,3-propanetricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from 2-methyl-1,1,3-propanetricarboxylic acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves the reaction of diethyl malonate with methyl crotonate in the presence of sodium ethoxide. The reaction is carried out in anhydrous ethanol under reflux conditions. The mixture is then heated to distill off the ethanol, leaving behind the sodio derivative of the compound. This residue is further processed by adding water and concentrated hydrochloric acid, followed by heating under reflux to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 2-methyl-1,1,3-propanetricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-methyl-1,1,3-propanetricarboxylic acid.
Reduction: Produces triethyl 2-methyl-1,1,3-propanetriol.
Substitution: Produces various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Triethyl 2-methyl-1,1,3-propanetricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the methyl group at the 2-position.
Trimethyl 1,2,3-propanetricarboxylate: Another triester with a different substitution pattern.
Uniqueness
Triethyl 2-methyl-1,1,3-propanetricarboxylate is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Propiedades
Número CAS |
2907-92-8 |
|---|---|
Fórmula molecular |
C13H22O6 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
triethyl 2-methylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-5-17-10(14)8-9(4)11(12(15)18-6-2)13(16)19-7-3/h9,11H,5-8H2,1-4H3 |
Clave InChI |
HPIXILNCJXVOLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


